Cas no 125073-26-9 (6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-)
125073-26-9 structure
Product Name:6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-
CAS No:125073-26-9
MF:C11H15N5O4
MW:281.267901659012
CID:143541
PubChem ID:135455573
Update Time:2025-04-19
6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel- Chemical and Physical Properties
Names and Identifiers
-
- 6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-
- 2-amino-1,9-dihydro-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
- 6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydr...
- (1alpha,2alpha,3alpha,4alpha)-(+-)-2-Amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1,9-dihydro-6H-purin-6-one
- 2-Addhp
- 2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3,9-dihydro-6H-purin-6-one
- 6H-Purin-6-one, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1,9-dihydro-, (1alpha,2alpha,3alpha,4alpha)-(+-)-
- NSC-138435
- NSC138435
- 50619-40-4
- NSC615827
- CHEMBL64065
- 2-AMINO-9-[2,3-DIHYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1H-PURIN-6-ONE
- 125073-26-9
- SCHEMBL9078539
- 2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
-
- Inchi: 1S/C11H15N5O4/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)
- InChI Key: KIDOTSCXAILVGR-UHFFFAOYSA-N
- SMILES: OC1C(C(CO)CC1N1C=NC2C(NC(N)=NC1=2)=O)O
Computed Properties
- Exact Mass: 281.11255
- Monoisotopic Mass: 281.112
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 146Ų
Experimental Properties
- Density: 2.08
- Boiling Point: 683.3°Cat760mmHg
- Flash Point: 367°C
- Refractive Index: 1.924
- PSA: 150.54
- LogP: -1.44190
6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel- Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
125073-26-9 (6H-Purin-6-one,2-amino-9-[(1R,2R,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,rel-) Related Products
- 209216-23-9(Entecavir monohydrate)
- 1367369-80-9(4’-epi-Entecavir)
- 142217-69-4(Entecavir)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk